7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2,4-dichlorophenyl group attached at the 7th position
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Biochemical Pathways
Compounds with similar structures have been found to affect the erk signaling pathway, which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their observed antitumor activity .
Result of Action
Similar compounds have been found to inhibit the growth of various cancer cell lines, induce cell apoptosis, and cause alterations in cell cycle progression .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .
Biochemical Analysis
Cellular Effects
Related compounds have been found to have significant anti-seizure effects
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using microwave-mediated, catalyst-free methods, suggesting potential stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions and solvent-free environment .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable microwave-assisted synthesis and heterogeneous catalysis with magnetic nanoparticles suggests potential routes for large-scale production. These methods offer advantages such as reduced reaction times, higher yields, and easier catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Condensation Reactions: It can form condensed heterocyclic systems through reactions with other nucleophiles.
Rearrangement Reactions: The Dimroth rearrangement is a notable reaction involving this compound, where protonation, ring opening, tautomerization, and ring closure occur.
Common Reagents and Conditions
Microwave Irradiation: Used for catalyst-free synthesis.
Schiff Base Zinc (II) Complex: Used as a catalyst for solvent-free reactions.
Nucleophiles: For substitution and condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and condensed heterocyclic systems, which can exhibit diverse biological activities.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting enzymes such as CDK2, which are crucial in cancer treatment.
Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial activity.
Material Science: The compound’s unique structure makes it suitable for applications in material science, including the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-6-(2,4-Dichlorophenyl)-7,12-Dihydro-6H-Chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- Pyrazolo[3,4-D]pyrimidine
- Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
Uniqueness
7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of various biologically active molecules sets it apart from other similar compounds.
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIOVAGKZKUPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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